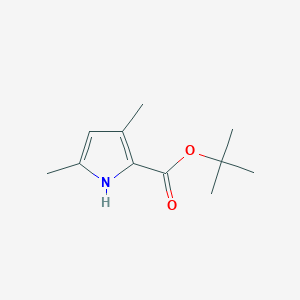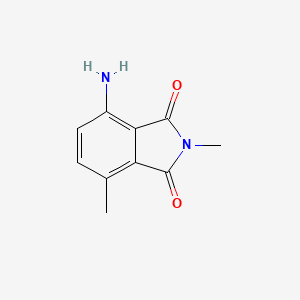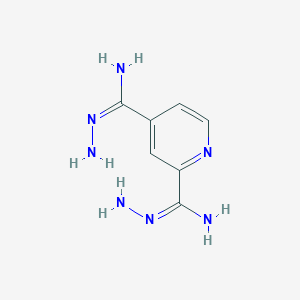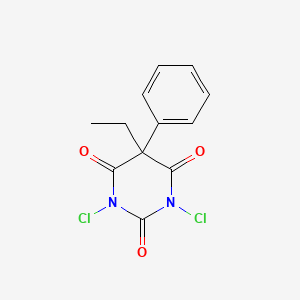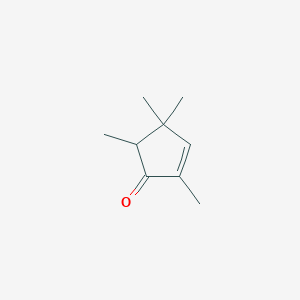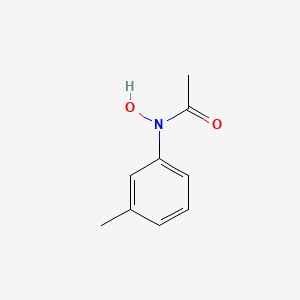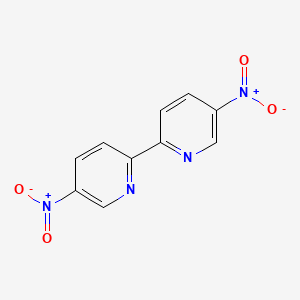![molecular formula C17H19N3O B14681584 4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine CAS No. 36584-22-2](/img/structure/B14681584.png)
4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine is an organic compound that features a morpholine ring substituted with a phenylhydrazone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine typically involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization with morpholine. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization steps.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The phenylhydrazone moiety can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the phenylhydrazone can yield hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine involves its interaction with molecular targets through its phenylhydrazone moiety. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit certain enzymes or interact with receptors in the body.
Comparación Con Compuestos Similares
Similar Compounds
Phenylhydrazine: A precursor in the synthesis of 4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine.
Morpholine: The parent compound that forms the backbone of this compound.
Azo Compounds: Products of the oxidation of phenylhydrazone moieties.
Uniqueness
This compound is unique due to its combination of a morpholine ring and a phenylhydrazone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
36584-22-2 |
|---|---|
Fórmula molecular |
C17H19N3O |
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
N-[[morpholin-4-yl(phenyl)methylidene]amino]aniline |
InChI |
InChI=1S/C17H19N3O/c1-3-7-15(8-4-1)17(20-11-13-21-14-12-20)19-18-16-9-5-2-6-10-16/h1-10,18H,11-14H2 |
Clave InChI |
KOBBJRGBXQRJAJ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=NNC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)
